molecular formula C27H32O16 B3029037 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside CAS No. 501434-65-7

5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside

Cat. No.: B3029037
CAS No.: 501434-65-7
M. Wt: 612.5 g/mol
InChI Key: YIVXUBJSZSRYMU-BVOAZBDASA-N
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Description

5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside (CAS: 501434-65-7) is a flavanone glycoside with the molecular formula C₂₇H₃₂O₁₆ and a molecular weight of 612.5 g/mol . Structurally, it consists of a flavanone backbone (5,6,7,4'-tetrahydroxy substitution) conjugated with two β-D-glucopyranosyl groups at the 6- and 7-hydroxy positions . This compound is naturally found in Carthamus tinctorius (safflower) and has been identified as a product of enzymatic glycosylation by promiscuous flavonoid di-O-glycosyltransferases in the plant .

It is commercially available as a high-purity analytical standard (HPLC ≥95%) and is stored at 2–8°C in powder form .

Properties

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O16/c28-7-15-18(32)21(35)23(37)26(41-15)40-14-6-13-17(11(31)5-12(39-13)9-1-3-10(30)4-2-9)20(34)25(14)43-27-24(38)22(36)19(33)16(8-29)42-27/h1-4,6,12,15-16,18-19,21-24,26-30,32-38H,5,7-8H2/t12-,15+,16+,18+,19+,21-,22-,23+,24+,26+,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVXUBJSZSRYMU-BVOAZBDASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=C(C(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=C(C(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside exhibits several significant biological activities:

  • Antioxidant Activity : This compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : It may inhibit inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases.
  • Antimicrobial Properties : Some studies suggest it possesses antimicrobial activity against various pathogens.

Pharmacological Research

5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside is utilized in pharmacological studies to explore its therapeutic potential. Its antioxidant and anti-inflammatory properties make it a candidate for developing treatments for conditions such as:

  • Cardiovascular diseases
  • Neurodegenerative disorders
  • Cancer

Nutraceuticals and Functional Foods

Due to its health benefits, this compound is being investigated for incorporation into nutraceuticals and functional foods aimed at improving overall health and preventing chronic diseases.

Agricultural Applications

Research into the use of flavonoids like 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside in agriculture focuses on their potential as natural pesticides or growth enhancers due to their antimicrobial properties.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A study demonstrated that the compound effectively reduced oxidative stress markers in vitro. The results indicated a significant decrease in reactive oxygen species (ROS) production when cells were treated with this flavonoid.
  • Anti-inflammatory Mechanism Investigation :
    • Research focused on the anti-inflammatory properties of the compound revealed that it inhibits the expression of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory diseases.
  • Nutraceutical Development :
    • A recent study explored the incorporation of this flavonoid into dietary supplements aimed at enhancing cardiovascular health. The findings showed promising results in improving endothelial function among participants.

Mechanism of Action

The mechanism of action of 5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by modulating signaling pathways involved in oxidative stress and inflammation. For instance, it may inhibit the activity of enzymes like cyclooxygenase, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Flavanone Class

The table below summarizes key structural and functional differences between 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside and related flavanones:

Compound Name Molecular Formula Molecular Weight Glycosylation Sites Hydroxylation Pattern Natural Source Key Research Findings References
5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside C₂₇H₃₂O₁₆ 612.5 6-O-, 7-O-glucosides 5,6,7,4'-tetrahydroxy Carthamus tinctorius Strong binding to PAFAH1B1 (S score: -12.3 kcal/mol)
(2S)-4',5,6,7-Tetrahydroxyflavanone 6-O-β-D-glucoside C₂₁H₂₇O₁₀ 448.4 6-O-glucoside 4',5,6,7-tetrahydroxy Carthamus tinctorius Intermediate in safflower flavonoid biosynthesis
5,6,7,4'-Tetrahydroxyflavanone 7-O-glucoside (Naasalvinin C) C₂₁H₂₀O₁₁ 448.4 7-O-glucoside 5,6,7,4'-tetrahydroxy Salvia plebeia Identified as a new flavanone in S. plebeia
3',5,5',7-Tetrahydroxyflavanone 7-O-glucoside C₂₁H₂₂O₁₁ 450.4 7-O-glucoside 3',5,5',7-tetrahydroxy Hypericum hircinum Inhibits HIV-1 reverse transcriptase (IC₅₀: 18 µM)
Carthamidin 6,7-diglucoside C₂₇H₃₂O₁₆ 612.5 6-O-,7-O-glucosides 4',5,6,7-tetrahydroxy Carthamus tinctorius Synonym for 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside

Key Comparative Analysis

Glycosylation Patterns
  • Diglucosides vs. Monoglucosides: The 6,7-diglucoside derivative exhibits higher water solubility and stability compared to monoglucosides like (2S)-4',5,6,7-Tetrahydroxyflavanone 6-O-glucoside. This is attributed to the increased hydrophilicity from additional glucose moieties .
  • Bioactivity: The diglucoside shows stronger protein-binding affinity in docking studies than monoglucosides, likely due to enhanced hydrogen bonding with target residues .
Hydroxylation and Substitution
  • 5,6,7,4'-Tetrahydroxyflavanone vs.
  • Methoxylated Analogues: Compounds like 5,6,7,4'-Tetramethoxyflavanone (CAS: 2569-77-9) lack hydroxyl groups but have methoxy substitutions, reducing polarity and altering bioavailability .

Biological Activity

5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside is a flavonoid compound recognized for its diverse biological activities. This compound is a glycoside derivative of tetrahydroxyflavanone, characterized by the presence of two glucose units at the 6 and 7 positions of the flavonoid backbone. Its molecular formula is C27H32O16C_{27}H_{32}O_{16} and it has a CAS Registry Number of 501434-65-7. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside contribute to its biological activity. The compound's unique arrangement of hydroxyl groups and glycosylation pattern enhances its solubility and bioavailability compared to other flavonoids.

PropertyValue
Molecular Weight612.537 g/mol
CAS Number501434-65-7
Purity≥98%
Storage Conditions-20°C (long-term)

Biological Activities

Research indicates that 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside exhibits several notable biological activities:

  • Antioxidant Activity : This compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. Studies have shown that it can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in various cell lines. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside possesses antimicrobial activity against certain bacterial strains. This opens avenues for its application in developing natural antimicrobial agents.
  • Neuroprotective Effects : Research highlights its potential in protecting neuronal cells from oxidative damage and apoptosis. This suggests possible therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Antioxidant Activity :
    A study evaluated the antioxidant capacity of various flavonoids including 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside using DPPH and ABTS assays. The results indicated a higher antioxidant capacity compared to other tested flavonoids .
  • Anti-inflammatory Effects :
    In a controlled experiment using macrophage cell lines treated with lipopolysaccharides (LPS), treatment with 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside significantly reduced the levels of inflammatory mediators like NO and PGE2 .
  • Neuroprotective Study :
    A recent investigation using SH-SY5Y neuroblastoma cells demonstrated that this compound could attenuate oxidative stress-induced apoptosis through modulation of the Nrf2 pathway .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside with structurally similar flavonoids:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityNeuroprotective Effects
5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside HighSignificantModerate
Quercetin 3-O-glucoside ModerateHighHigh
Kaempferol 3-O-glucoside LowModerateLow

Q & A

Q. What analytical methods are recommended for identifying 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside in plant extracts?

Methodological Answer: Initial identification can be achieved using ultra-performance liquid chromatography coupled with photodiode array detection and quadrupole time-of-flight mass spectrometry (UPLC-DAD-QTOF/MS) . This technique enables accurate mass determination and fragmentation pattern analysis, critical for distinguishing glycosylated flavanones. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy —particularly 2D experiments like HSQC and HMBC—is essential to resolve sugar linkage positions and aglycone substitution patterns .

Q. How can researchers quantify this compound in natural product matrices?

Methodological Answer: Quantification requires validated UPLC-DAD methods with calibration curves derived from purified standards. Ensure chromatographic separation parameters (e.g., column type, gradient elution) are optimized to resolve co-eluting flavonoids. Internal standards (e.g., apigenin-7-glucoside) can mitigate matrix effects. Quantify minor constituents by integrating peak areas at λ~320 nm, where flavanones exhibit strong absorption .

Q. What are the key challenges in isolating this compound from Salvia plebeia?

Methodological Answer: Isolation involves sequential solvent partitioning (e.g., ethyl acetate for flavonoid enrichment) followed by preparative HPLC with a C18 column. Challenges include:

  • Co-elution with structurally similar flavanones (e.g., naasalvinin C).
  • Degradation during lyophilization; stabilize fractions with antioxidants like ascorbic acid.
  • Low natural abundance, requiring large biomass inputs .

Advanced Research Questions

Q. How can spectral data contradictions in structural elucidation be resolved?

Methodological Answer: Contradictions often arise from overlapping signals in MS/MS spectra or ambiguous NOE correlations in NMR. To resolve this:

  • Use high-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., m/z 612.1422 for [M-H]⁻).
  • Compare MS/MS fragmentation patterns with synthetic analogs or literature databases.
  • Perform 2D-NMR experiments (e.g., COSY, HMBC) to assign proton-proton coupling and long-range carbon-proton correlations .

Q. What in silico approaches predict the bioactivity of 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside?

Methodological Answer: Molecular docking studies using tools like MOE (Molecular Operating Environment) can predict binding affinities to target proteins (e.g., PAFAH1B1, PPP2R2B). Key steps:

  • Retrieve protein structures from PDB (e.g., 3DT6 for PAFAH1B1).
  • Generate ligand conformations and dock using the London dG scoring function.
  • Validate results with molecular dynamics simulations to assess binding stability. This compound showed strong interactions with catalytic residues in PAFAH1B1, suggesting potential enzyme modulation .

Q. How do glycosylation patterns influence the compound’s stability and bioactivity?

Methodological Answer: The 6,7-diglucosylation enhances water solubility but may reduce membrane permeability. Comparative studies with mono-glucosylated analogs (e.g., naasalvinin C) reveal:

  • Stability : Diglucosides resist β-glucosidase hydrolysis better than monoglucosides.
  • Bioactivity : Glycosylation at positions 6 and 7 may sterically hinder interactions with hydrophobic enzyme pockets. Test via enzymatic assays (e.g., xanthine oxidase inhibition) and pharmacokinetic models .

Q. What strategies differentiate this compound from isoflavone glycosides in mixed samples?

Methodological Answer:

  • UV-Vis Spectroscopy : Flavanones lack the conjugated B-ring system of isoflavones, resulting in distinct λmax shifts (flavanones: ~280 nm; isoflavones: ~260 nm).
  • MS/MS Fragmentation : Flavanone glycosides yield characteristic Y₀⁻ ions (aglycone + H₂O), whereas isoflavones produce radical cleavage fragments.
  • NMR : Isoflavones exhibit a singlet for H-2 (δ ~8.0 ppm), absent in flavanones .

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